molecular formula C19H15N5O2 B12183168 N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12183168
M. Wt: 345.4 g/mol
InChI Key: SZONQVUWPYMOOG-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound featuring an imidazole ring, a naphthalene moiety, and a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions. One common approach is the condensation of an imidazole derivative with a naphthalene-substituted pyridazinone. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

  • Step 1: Synthesis of Imidazole Derivative

      Reagents: Aldehyde, benzil, primary amines

      Conditions: Presence of a catalyst such as ZnFe2O4 nanoparticles, mild temperatures

      Product: Substituted imidazole

  • Step 2: Synthesis of Naphthalene-Substituted Pyridazinone

      Reagents: Naphthalene derivative, hydrazine hydrate

      Conditions: Reflux in ethanol

      Product: Naphthalene-substituted pyridazinone

  • Step 3: Condensation Reaction

      Reagents: Imidazole derivative, naphthalene-substituted pyridazinone

      Conditions: Catalytic amount of acid or base, solvent such as acetic acid or toluene

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions

    Reduction: Sodium borohydride, ethanol as solvent

    Substitution: Halogenated reagents, polar aprotic solvents

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing existing ones

Scientific Research Applications

N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The naphthalene and pyridazinone moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Substituted 1H-imidazol-2(3H)-ones: These compounds share the imidazole core and exhibit similar biological activities.

    Naphthalene Derivatives: Compounds with naphthalene moieties that have applications in materials science and medicinal chemistry.

    Pyridazinone Derivatives: Compounds with pyridazinone structures that are explored for their therapeutic potential.

Uniqueness

N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C19H15N5O2/c25-17(22-19-20-9-10-21-19)12-24-18(26)8-7-16(23-24)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H2,20,21,22,25)

InChI Key

SZONQVUWPYMOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN4

Origin of Product

United States

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